1(3H)-Isobenzofuranone, 3-(1,2-dihydroxypropyl)-6-hydroxy-
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Overview
Description
1(3H)-Isobenzofuranone, 3-(1,2-dihydroxypropyl)-6-hydroxy- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an isobenzofuranone core substituted with hydroxy and dihydroxypropyl groups. Its distinct chemical properties make it a subject of interest in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1(3H)-Isobenzofuranone, 3-(1,2-dihydroxypropyl)-6-hydroxy- typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions. For instance, the reaction of isobenzofuranone derivatives with dihydroxypropyl reagents in the presence of catalysts can yield the desired compound. The reaction conditions often require precise temperature control and the use of solvents to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1(3H)-Isobenzofuranone, 3-(1,2-dihydroxypropyl)-6-hydroxy- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like halides and amines are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1(3H)-Isobenzofuranone, 3-(1,2-dihydroxypropyl)-6-hydroxy- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacological agent with therapeutic properties.
Industry: It finds applications in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism by which 1(3H)-Isobenzofuranone, 3-(1,2-dihydroxypropyl)-6-hydroxy- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic activities .
Comparison with Similar Compounds
6-Methyl-5,6,7,8-tetrahydropterin: Shares structural similarities but differs in functional groups.
6,7-Dimethyl-5,6,7,8-tetrahydropterin: Another structural analogue with distinct properties.
Folic Acid: Although structurally related, it has different biological roles and applications.
Uniqueness: 1(3H)-Isobenzofuranone, 3-(1,2-dihydroxypropyl)-6-hydroxy- stands out due to its specific substitution pattern and the resulting chemical properties. Its unique structure enables diverse applications and interactions that are not observed in its analogues .
Properties
CAS No. |
192707-41-8 |
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Molecular Formula |
C11H12O5 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
3-(1,2-dihydroxypropyl)-6-hydroxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C11H12O5/c1-5(12)9(14)10-7-3-2-6(13)4-8(7)11(15)16-10/h2-5,9-10,12-14H,1H3 |
InChI Key |
JELOYSWGYATABR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1C2=C(C=C(C=C2)O)C(=O)O1)O)O |
Origin of Product |
United States |
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